molecular formula C4H4N2 B050138 Pyrazine-d4 CAS No. 1758-62-9

Pyrazine-d4

Cat. No.: B050138
CAS No.: 1758-62-9
M. Wt: 84.11 g/mol
InChI Key: KYQCOXFCLRTKLS-RHQRLBAQSA-N
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Description

Pyrazine-d4, also known as deuterated pyrazine, is a deuterium-labeled compound with the molecular formula C4D4N2. It is a stable isotope-labeled analog of pyrazine, where all four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Scientific Research Applications

Pyrazine-d4 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Pyrazine-d4, a deuterium-labeled variant of Pyrazine , is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been found to interact with various targets, including kinases . For instance, the pyrazine nitrogen atom in pyrazine-containing kinase inhibitors frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the kinase protein .

Mode of Action

Pyrazinamide, a pyrazine derivative, is known to diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . This active form can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates .

Biochemical Pathways

Pyrrolopyrazine derivatives, which contain a pyrazine ring, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that pyrazine derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the properties of this compound, such as its boiling point of 116 °c and melting point of 55-57 °c , could potentially be influenced by environmental conditions.

Safety and Hazards

Pyrazine-d4 is used for research purposes only and is not intended for medicinal, household, or other uses .

Future Directions

The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet this compound in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-d4 typically involves the deuteration of pyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy. The replacement of hydrogen atoms with deuterium reduces background signals and enhances the resolution of NMR spectra. This makes this compound an invaluable tool in studying molecular structures and dynamics .

Properties

IUPAC Name

2,3,5,6-tetradeuteriopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583580
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-62-9
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1758-62-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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